molecular formula C6H12O B1672222 4-Methylpentanal CAS No. 1119-16-0

4-Methylpentanal

Cat. No.: B1672222
CAS No.: 1119-16-0
M. Wt: 100.16 g/mol
InChI Key: JGEGJYXHCFUMJF-UHFFFAOYSA-N
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Description

4-Methylpentanal, also known as 4-methylvaleraldehyde or isocaproaldehyde, is an organic compound with the molecular formula C6H12O. It belongs to the class of aldehydes, which are characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl or aryl group. This compound is a colorless liquid with a pungent odor and is used in various chemical processes and industrial applications .

Preparation Methods

4-Methylpentanal can be synthesized through several methods:

Mechanism of Action

The mechanism of action of 4-methylpentanal involves its interaction with various molecular targets and pathways. In metabolic pathways, it is involved in the 11-beta-hydroxylase deficiency (cyp11b1) pathway, where it acts as an intermediate . The compound’s effects are mediated through its interaction with enzymes and other proteins involved in these pathways.

Comparison with Similar Compounds

4-Methylpentanal can be compared with other similar aldehydes:

This compound stands out due to its specific structure, which imparts unique reactivity and applications in various fields.

Properties

IUPAC Name

4-methylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6(2)4-3-5-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEGJYXHCFUMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061509
Record name Pentanal, 4-methyl-
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Methylpentanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1119-16-0
Record name Isocaproaldehyde
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Record name Isocaproaldehyde
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Record name Pentanal, 4-methyl-
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Record name Pentanal, 4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylvaleraldehyde
Source European Chemicals Agency (ECHA)
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Record name 4-METHYLVALERALDEHYDE
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Record name 4-Methylpentanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 4-methylpentanal?

A1: this compound is a pheromone identified in rats that can induce anxiety-like behavior in conspecifics. It acts in conjunction with hexanal, with the mixture demonstrating a synergistic effect. [] This discovery suggests a complex olfactory communication system in rats, potentially involving multiple olfactory systems for pheromone perception. []

Q2: How does this compound induce anxiety in rats?

A2: While the exact mechanism is not fully understood, research suggests that this compound, in combination with hexanal, activates neural circuits related to anxiety only when both molecules are perceived simultaneously by two separate olfactory systems. [] This finding indicates a complex interplay between olfactory input and the neural processing of anxiety-related signals.

Q3: Can this compound be metabolized in mammals?

A3: Yes, aldose reductase, an enzyme found in various mammalian tissues including the adrenal glands, has been identified as a major reductase for this compound. [] This enzyme exhibits a high affinity for this compound (Km = 1 μM) and effectively reduces it, along with other alkanals and alkenals, suggesting a role in detoxifying these compounds. []

Q4: What is the role of aldose reductase in the adrenal glands?

A4: Aldose reductase is highly expressed in mammalian adrenal glands and is thought to play a dual role: (1) reducing isocaproaldehyde, a byproduct of cholesterol side-chain cleavage during steroidogenesis, and (2) acting as a scavenger for harmful aldehydes produced by lipid peroxidation. [, ] This suggests a protective function of aldose reductase in maintaining adrenal gland health.

Q5: What is the chemical structure and formula of this compound?

A5: this compound has the molecular formula C6H12O. Its structure consists of a six-carbon straight chain with an aldehyde functional group at one end and a methyl group branching off the fourth carbon.

Q6: Are there synthetic routes available for this compound?

A6: Yes, this compound can be synthesized via several routes. One method involves the formic acid rearrangement of 3-isopropyl-4-methyl-1-pentyn-3-ol, yielding this compound along with other products. [] Another approach utilizes a multi-step process starting from 3-methyl-3-buten-1-ol, involving hydrogenation, dehydration, and hydroformylation steps to obtain this compound. []

Q7: How does the structure of this compound influence its reactivity?

A7: The aldehyde functional group in this compound makes it susceptible to nucleophilic addition reactions, which are commonly observed with aldehydes. The presence of the alkyl chain, specifically the methyl branch, can influence the stereochemistry of reactions involving this compound due to steric effects. []

Q8: How does this compound react with atmospheric radicals?

A8: this compound reacts with atmospheric radicals like NO3 and OH. These reactions primarily proceed through hydrogen abstraction from the aldehydic hydrogen. [] The rate coefficients for these reactions can be estimated using structure-activity relationships for saturated organics. []

Q9: What happens when this compound is heated with vitamin E acetate in e-cigarettes?

A9: Heating this compound with vitamin E acetate in e-cigarettes leads to its degradation, along with the degradation of vitamin E acetate and other compounds like cannabinoids present in the e-liquid. [] This degradation process primarily occurs through radical oxidation and direct thermal decomposition pathways, resulting in the formation of various smaller carbonyls, including formaldehyde and glyoxal. []

Q10: Are there any safety concerns regarding the use of this compound in e-liquids?

A10: While this compound itself might not be acutely toxic, its degradation products formed during vaping, especially at higher temperatures, could pose significant health risks. [] Further research is needed to fully understand the long-term health effects of inhaling these degradation products.

Q11: What analytical techniques are used to characterize and quantify this compound?

A11: Gas chromatography coupled with ion mobility spectrometry (GC-IMS) is commonly employed to analyze volatile compounds, including this compound, in complex mixtures. [] This technique allows for the separation and identification of individual compounds based on their retention time and drift time, providing insights into the composition of samples. []

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